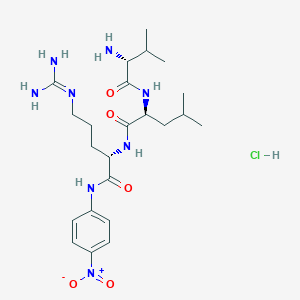

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) is a useful research compound. Its molecular formula is C25H42N8O7 and its molecular weight is 566.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1), commonly referred to as a dipeptide derivative, has garnered attention in biochemical research due to its potential applications in therapeutic and enzymatic contexts. This compound is characterized by its unique structural properties, which influence its biological activity, particularly in relation to enzyme interactions and potential therapeutic effects.

- Molecular Formula : C23H39ClN8O5

- Molecular Weight : 551.51 g/mol

- CAS Number : 162303-66-4

- Solubility : Soluble in water (50 mg/mL) .

The biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is primarily linked to its role as a substrate for various enzymes, particularly those involved in proteolytic processes. Its structure allows it to interact effectively with enzymes such as plasmin, which is crucial in fibrinolysis—the process that prevents blood clots from growing and becoming problematic.

Enzymatic Assays

Research has demonstrated that this compound can serve as an effective substrate in assays measuring plasmin activity. The cleavage of the compound by plasmin results in measurable changes that can be quantified, thus providing insights into the enzyme's activity under various conditions.

Antithrombotic Properties

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its antithrombotic properties. In vitro studies indicate that it may enhance fibrinolytic activity, which is beneficial in conditions where thrombus formation poses a risk, such as deep vein thrombosis or pulmonary embolism.

Case Studies

- Fibrinolytic Activity Enhancement :

- In Vivo Studies :

Toxicological Profile

While the biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is promising, safety assessments are crucial. The compound is classified with several hazard codes indicating potential toxicity upon exposure:

Aplicaciones Científicas De Investigación

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its potential as a substrate in protease assays, particularly in the context of plasminogen activation. The presence of the 4-nitrophenyl group allows for colorimetric detection of enzymatic activity, making it a useful tool in biochemical assays.

| Activity Type | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for plasmin and related proteases. |

| Colorimetric Assay | Enables detection of enzymatic reactions through color change. |

| Inhibition Studies | Potential use in studying enzyme inhibition mechanisms. |

Research Applications

- Protease Activity Measurement : This compound can be utilized to measure the activity of various proteases by monitoring the release of p-nitroaniline upon cleavage.

- Drug Development : Given its structural features, it may serve as a lead compound for developing new inhibitors targeting specific proteases involved in disease processes such as cancer and thrombosis.

- Biochemical Research : It can be used in studies involving protein interactions and modifications, particularly in understanding how different proteases interact with substrates.

Case Study 1: Plasminogen Activation Studies

In a study focused on plasminogen activation, D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide was employed to assess the kinetics of plasminogen conversion to plasmin. The results indicated that the compound effectively facilitated the reaction, demonstrating its utility as an assay substrate.

Case Study 2: Protease Inhibition

Another research effort investigated the inhibitory effects of various compounds on plasmin activity using D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide as a standard substrate. The findings suggested potential therapeutic applications in controlling excessive fibrinolysis in clinical settings.

Propiedades

Número CAS |

162303-66-4 |

|---|---|

Fórmula molecular |

C25H42N8O7 |

Peso molecular |

566.7 g/mol |

Nombre IUPAC |

acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19+;/m0./s1 |

Clave InChI |

MBSRKKXVZCDQSH-OXJRKUMDSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.